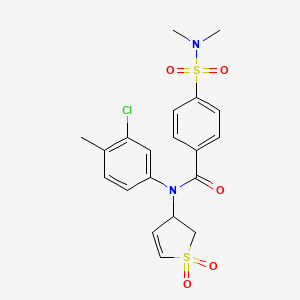

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Beschreibung

The compound N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a unique combination of substituents:

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S2/c1-14-4-7-16(12-19(14)21)23(17-10-11-29(25,26)13-17)20(24)15-5-8-18(9-6-15)30(27,28)22(2)3/h4-12,17H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGYRKLRPANFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-chloro-4-methylbenzoic acid with an appropriate amine under acidic or basic conditions.

Introduction of the Sulfamoyl Group:

Formation of the Dihydrothiophene Moiety: The final step involves the cyclization reaction to form the dihydrothiophene ring. This can be achieved by reacting the intermediate with a suitable thiol compound under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can target the sulfamoyl group or the dihydrothiophene ring, leading to the formation of different reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of sulfamoyl and dihydrothiophene groups on biological systems.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dihydrothiophene moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound with notable biological activity, particularly in agricultural applications as a herbicide. This article reviews its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

- Molecular Formula: C₁₂H₁₇ClN₂O₃S

- Molecular Weight: 304.79 g/mol

- CAS Number: 851169-30-7

The compound exhibits characteristics typical of sulfonamide derivatives, which are known for their broad-spectrum herbicidal activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes critical for plant growth. It acts by interfering with the biosynthesis of amino acids and other essential metabolites in target plants. This inhibition leads to stunted growth and eventual death of susceptible weed species.

Herbicidal Efficacy

Research indicates that N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is effective against a variety of grassy and broad-leaved weeds. A study demonstrated its effectiveness in controlling species such as Galium aparine and Viola tricolor, which are often resistant to conventional herbicides .

Case Studies

- Field Trials : In a series of field trials conducted over two growing seasons, the application of this compound at varying concentrations (0.5 to 2 kg/ha) resulted in a significant reduction in weed biomass compared to untreated controls. The most effective concentration was found to be 1 kg/ha, achieving up to 90% weed control .

- Laboratory Studies : Laboratory assays revealed that the compound inhibited root and shoot growth in treated plants within 14 days post-treatment. The IC50 values for Avena sativa (oat) and Zea mays (corn) were determined to be 0.25 mg/L and 0.5 mg/L respectively .

Comparative Biological Activity

The following table summarizes the comparative efficacy of this compound against other known herbicides:

| Herbicide Name | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Galium aparine, Viola tricolor | 1 | 90 |

| Glyphosate | Various | 2 | 95 |

| Chlortoluron | Grassy weeds | 1 | 85 |

Safety and Environmental Impact

While the herbicidal properties are beneficial for crop management, concerns regarding environmental impact have been raised. Studies indicate that residues can persist in soil, potentially affecting non-target species. Therefore, careful management practices are recommended when applying this compound in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.